

Application Notes: 2-Chloro-3-iodoquinoline in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 2-Chloro-3-iodoquinoline

Cat. No.: B144977

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Introduction

2-Chloro-3-iodoquinoline is a highly versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure is characterized by two key features that make it an invaluable starting material for the synthesis of complex bioactive molecules: the quinoline scaffold and the differential reactivity of its halogen substituents. The quinoline core is a well-established "privileged structure," known to form the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3]

The primary strategic advantage of **2-Chloro-3-iodoquinoline** lies in the distinct reactivity of the iodo and chloro groups. The carbon-iodine bond at the C-3 position is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond at the C-2 position.[4] This reactivity difference allows for selective, stepwise functionalization, enabling the precise introduction of various molecular fragments through cross-coupling reactions. This targeted approach is fundamental in constructing diverse chemical libraries for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapies.[1][5]

Key Synthetic Applications

The primary application of **2-Chloro-3-iodoquinoline** is in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

- **Suzuki-Miyaura Coupling:** This is the most prominent application, used to introduce aryl or heteroaryl groups. By carefully selecting the catalyst and reaction conditions, the coupling can be directed selectively to the C-3 position, leaving the C-2 chloro group intact for subsequent transformations.^[4] Under more forcing conditions or with specific catalyst systems, a one-pot double coupling can be achieved to furnish 2,3-di-substituted quinolines.^[4]
- **Sonogashira Coupling:** This reaction is employed to install alkyne functionalities, creating another important class of intermediates for further elaboration into more complex heterocyclic systems or as final bioactive compounds. The reaction is typically highly selective for the more reactive C-3 iodo position.^{[6][7]}
- **Synthesis of Kinase Inhibitors:** The quinoline scaffold is a key pharmacophore in many kinase inhibitors, where it often serves as a hinge-binding motif at the ATP-binding site of the enzyme.^{[8][9]} The ability to introduce diverse substituents at the C-2 and C-3 positions of **2-Chloro-3-iodoquinoline** allows for the fine-tuning of potency and selectivity against specific kinase targets, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).^[9]
- **Antiviral and Anticancer Agents:** Derivatives of 2-chloroquinoline have been investigated as inhibitors of viral proteases, such as those from SARS-CoV-2 (MPro and PLPro).^[10] Furthermore, quinoline-sulfonamide hybrids and other derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.^[11]

Data Presentation

The following table summarizes representative data from the synthesis and biological evaluation of molecules derived from halogenated quinolines, illustrating the utility of **2-Chloro-3-iodoquinoline** as a synthetic platform.

Starting Material Analogue	Reaction Type	Coupling Partner/Modification	Resulting Compound Class	Biological Target/Activity	Quantitative Data (Yield, IC ₅₀ , K _i)	Reference
2-Aryl-4-chloro-3-iodoquinoline	Suzuki Coupling	Phenylboronic acid	2,3-Diaryl-4-chloroquinoline	Precursor for bioactive molecules	Moderate Yields	[4]
2-Aryl-4-chloro-3-iodoquinoline	One-Pot Suzuki Coupling	Arylboronic acid (excess)	2,3,4-Triarylquinoline	Precursor for bioactive molecules	Yields up to 88%	[4]
2-Chloroquinoline Derivative	Imine to Azetidinone Conversion	N/A	Azetidinone-quinoline hybrid	SARS-CoV-2 MPro / PLPro	K _i (MPro): 820 nM, K _i (PLPro): 350 nM	[10]
7-Chloro-1-methylquinoline Derivative	Multi-step Synthesis	Benzenesulfonamide moiety	Quinoline-sulfonamide hybrid	Anticancer (HeLa cell line)	IC ₅₀ : 30.92 µg/ml	[11]
7-Chloro-1-methylquinoline Derivative	Multi-step Synthesis	Benzenesulfonamide moiety	Quinoline-sulfonamide hybrid	Anticancer (Lovo cell line)	IC ₅₀ : 28.82 µg/ml	[11]
7-Chloro-6-nitroquinoline	S _N Ar Reaction	Substituted anilines	7-Anilino-6-nitroquinoline	Kinase Inhibitor (EGFR)	IC ₅₀ values in nM range for analogues	[9]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes the selective substitution of the iodo group at the C-3 position of **2-Chloro-3-iodoquinoline**.

Materials:

- **2-Chloro-3-iodoquinoline** (1.0 equiv)
- Aryl- or heteroarylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
- Potassium Carbonate (K₂CO₃) (2.0 equiv)
- Dimethylformamide (DMF)
- Water (2M K₂CO₃ solution)
- Two-necked round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

- To a two-necked flask equipped with a stirrer bar and condenser, add **2-Chloro-3-iodoquinoline** (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- Add DMF (approx. 5 mL per mmol of the quinoline substrate) via syringe.
- Flush the mixture with the inert gas for 10 minutes.
- Add a 2M aqueous solution of K₂CO₃ (2.0 equiv) to the reaction mixture.
- Flush with the inert gas for an additional 10 minutes.
- Heat the reaction mixture with vigorous stirring at 80–90 °C.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 18-48 hours).^[4]
- Upon completion, cool the mixture to room temperature.
- Partition the mixture between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3-arylquinoline.

Protocol 2: General Sonogashira Coupling at the C-3 Position

This protocol outlines a general procedure for the coupling of a terminal alkyne to the C-3 position of **2-Chloro-3-iodoquinoline**.

Materials:

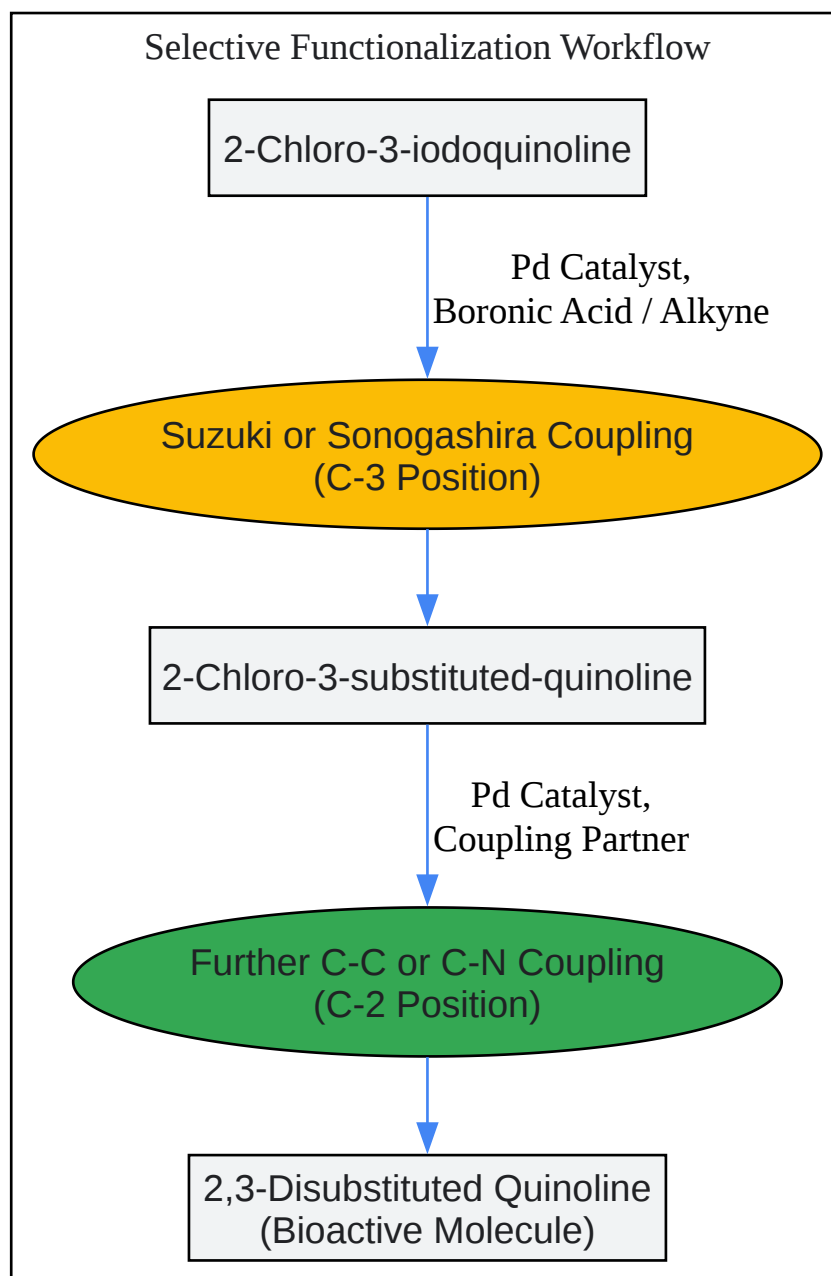
- **2-Chloro-3-iodoquinoline** (1.0 equiv)
- Terminal alkyne (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$) (2-5 mol%)
- Copper(I) iodide (CuI) (1-5 mol%)
- Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
- Solvent (e.g., THF or DMF)
- Schlenk flask, magnetic stirrer, inert atmosphere setup

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI .

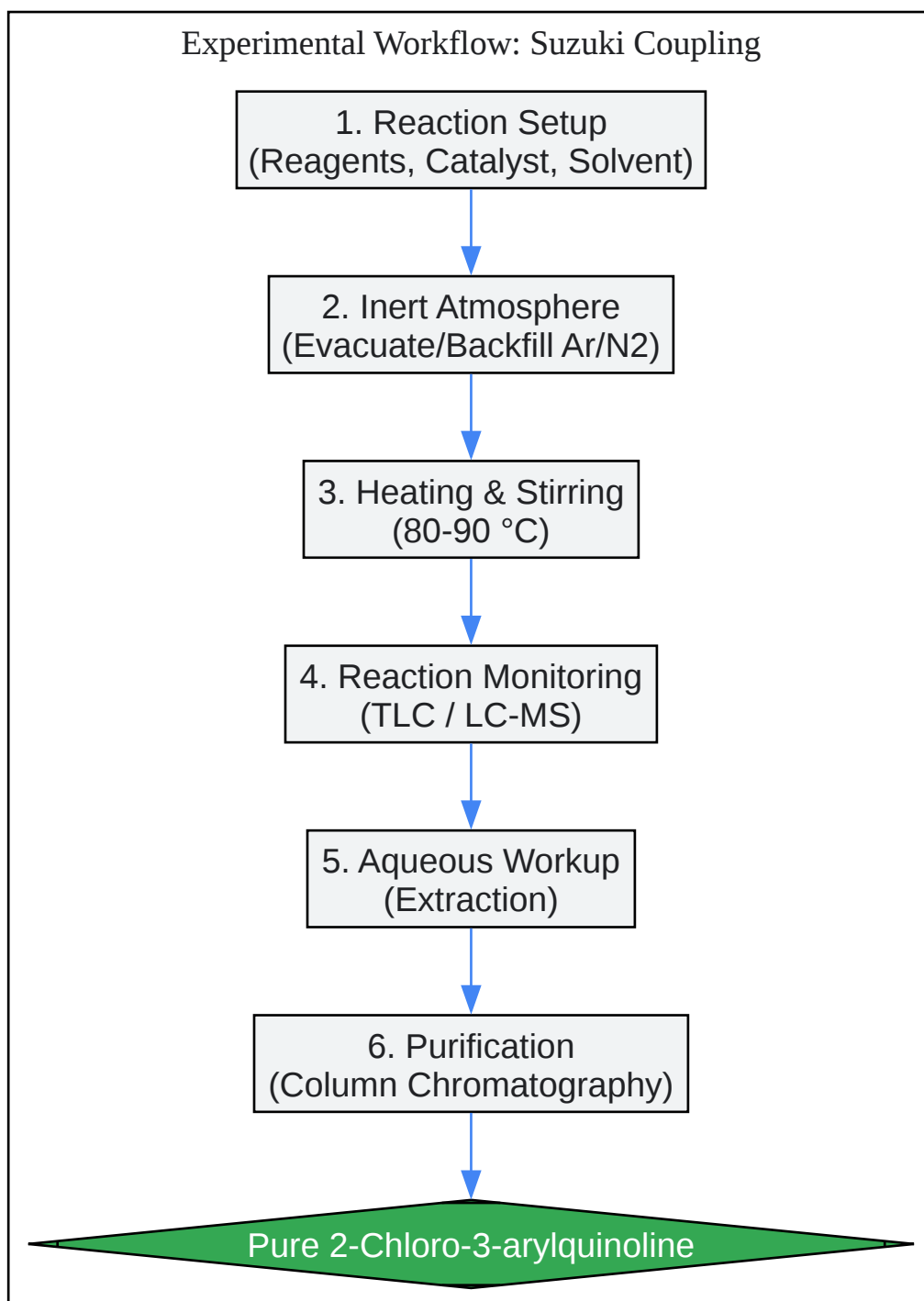
- Add **2-Chloro-3-iodoquinoline** and the solvent.
- Add the base (e.g., TEA) and stir the mixture for a few minutes.
- Add the terminal alkyne dropwise to the reaction mixture.
- Heat the reaction to the desired temperature (can range from room temperature to 80 °C depending on substrate reactivity) and stir until TLC or LC-MS indicates completion.
- Cool the reaction to room temperature.
- Filter the mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
- Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purify the crude product by column chromatography to obtain the 2-chloro-3-alkynylquinoline.

Visualizations



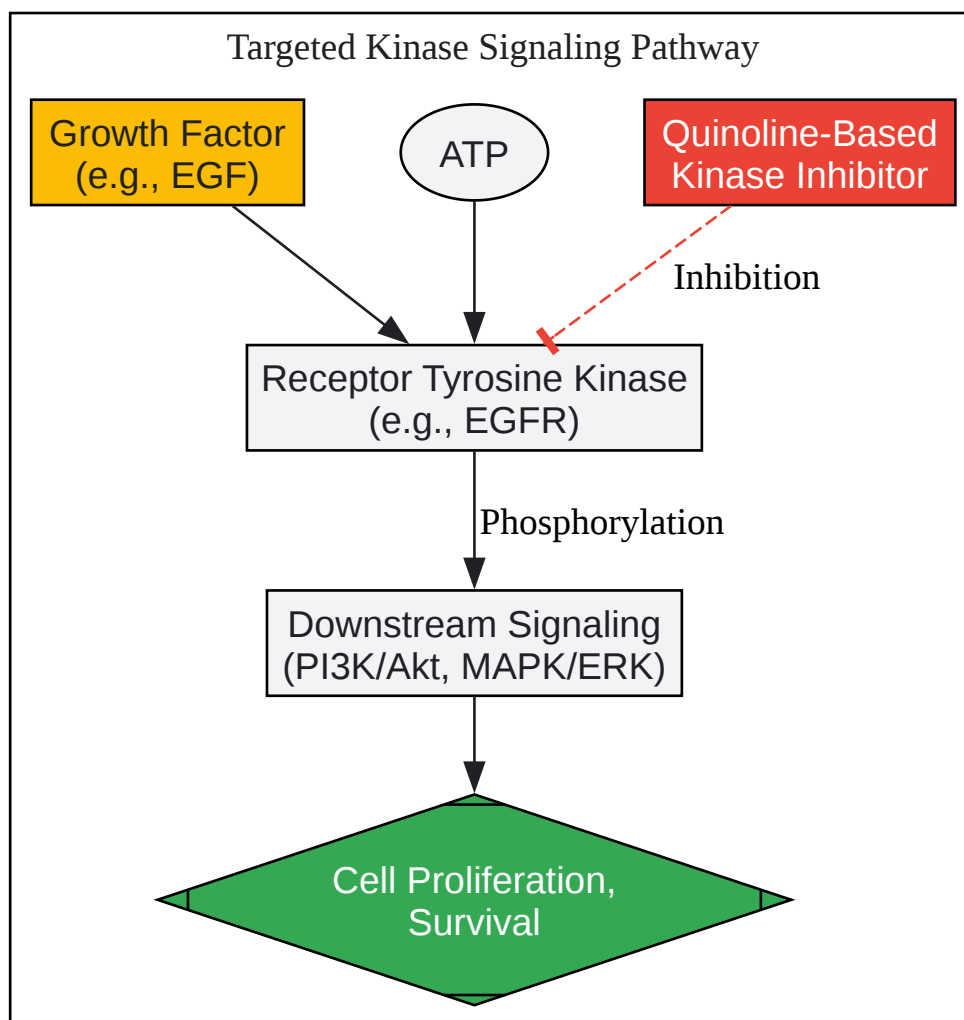
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Caption: Logical workflow for the stepwise functionalization of **2-Chloro-3-iodoquinoline**.



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Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

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